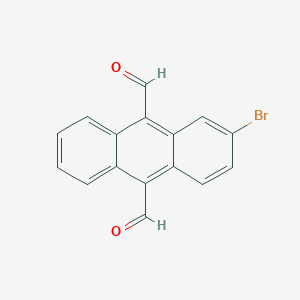









|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[CH:12]3[CH:16]([OH:19])[CH:17]([OH:18])[CH:5]([C:6]4[C:11]3=[CH:10][CH:9]=[CH:8][CH:7]=4)[C:4]=2[CH:3]=1.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.C([O-])(=O)C.[Pb+4].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C>[Br:1][C:2]1[CH:15]=[CH:14][C:13]2[C:4](=[C:5]([CH:17]=[O:18])[C:6]3[C:11]([C:12]=2[CH:16]=[O:19])=[CH:10][CH:9]=[CH:8][CH:7]=3)[CH:3]=1 |f:1.2.3.4.5,6.7.8|
|


|
Name
|
Diol
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
12a
|
|
Quantity
|
1.58 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC=2C3C4=CC=CC=C4C(C2C=C1)C(C3O)O
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
4.42 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].C(C)(=O)[O-].[Pb+4]
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
with stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
CUSTOM
|
|
Details
|
formed a transparent, light-tan solution
|
|
Type
|
STIRRING
|
|
Details
|
The solution was then stirred
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 4 hours
|
|
Duration
|
4 h
|
|
Type
|
CUSTOM
|
|
Details
|
resulting in the formation of a dark-orange precipitate within the brown solution
|
|
Type
|
CUSTOM
|
|
Details
|
The consumption of the diol intermediates
|
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated via rotary evaporation
|
|
Type
|
CUSTOM
|
|
Details
|
gave a burgundy residue
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic contents were extracted from the aqueous layer
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The opaque, yellow organic layer was dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a yellow-orange solid residue
|
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by column chromatography (20% ethyl acetate/hexane, Rf=0.29)
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C=O)C=O
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.23 g | |
| YIELD: PERCENTYIELD | 80% | |
| YIELD: CALCULATEDPERCENTYIELD | 78.6% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |